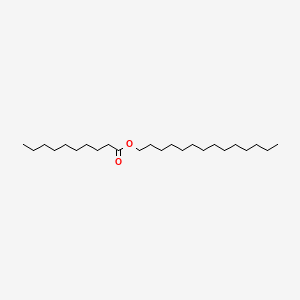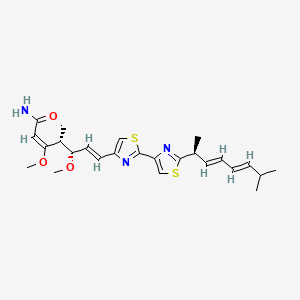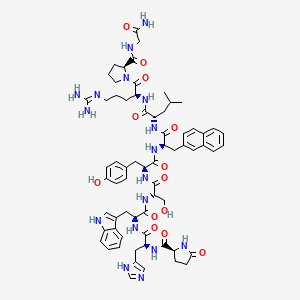
Citrato de feniltoloxamina
Descripción general
Descripción
El citrato de feniltoloxamina es un fármaco antihistamínico conocido por sus efectos sedantes y analgésicos. Es un miembro de la clase de fármacos antihistamínicos de la etanolamina y se usa comúnmente en combinación con otros analgésicos y antitusivos como el acetaminofén . Este compuesto se usa ampliamente para tratar dolores menores, así como para aliviar los síntomas de la fiebre del heno al revertir los efectos de la histamina .
Aplicaciones Científicas De Investigación
El citrato de feniltoloxamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica y como compuesto modelo para estudiar la actividad antihistamínica.
Biología: Investigado por sus efectos sobre los receptores de histamina y su papel en la modulación de las respuestas alérgicas.
Medicina: Utilizado en combinación con otros medicamentos para mejorar los efectos analgésicos y antitusivos, particularmente en el tratamiento de la tos y los dolores menores.
Industria: Empleado en la formulación de medicamentos de venta libre para el dolor de espalda, esguinces musculares y condiciones similares
Mecanismo De Acción
El citrato de feniltoloxamina ejerce sus efectos bloqueando los receptores de histamina H1, evitando así la acción de la histamina. Esto conduce a una reducción de los síntomas alérgicos como picazón, hinchazón y enrojecimiento. Además, el compuesto tiene propiedades sedantes debido a su capacidad para cruzar la barrera hematoencefálica e interactuar con los receptores de histamina del sistema nervioso central .
Compuestos Similares:
Difenhidramina: Otro antihistamínico H1 de primera generación con propiedades sedantes y antitusivas similares.
Clorfeniramina: Un antihistamínico de primera generación utilizado para tratar reacciones alérgicas.
Bromfeniramina: Similar a la clorfeniramina, utilizado para aliviar las alergias
Unicidad: El this compound es único en su capacidad para potenciar los efectos de otros analgésicos y antitusivos, lo que lo hace particularmente útil en las terapias combinadas. Su acción moderada de secado también lo hace efectivo en el tratamiento de la tos semiproductiva .
Análisis Bioquímico
Biochemical Properties
Phenyltoloxamine citrate acts as an adjuvant analgesic, augmenting the analgesic effect of acetaminophen . It also potentiates the effects of other drugs, such as codeine and codeine derivatives . As a first-generation H1 antihistamine, Phenyltoloxamine citrate interferes with the agonist activity of histamine at the H1 receptor .
Cellular Effects
Phenyltoloxamine citrate, due to its antihistamine properties, can have a significant impact on cellular processes. It is capable of crossing the blood-brain barrier and causing tranquilizing effects at CNS histamine receptors .
Molecular Mechanism
Phenyltoloxamine citrate’s ability to potentiate the effects of analgesics may be explained in part by its chemical nature as a first-generation H1 antihistamine that is capable of crossing the blood-brain barrier and causing tranquilizing effects at CNS histamine receptors .
Metabolic Pathways
It is known that Phenyltoloxamine citrate can potentiate the effects of other drugs, such as codeine and codeine derivatives .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El citrato de feniltoloxamina se sintetiza a través de una serie de reacciones químicas que involucran la condensación de 2-bencilfenol con cloruro de dimetilaminoetilo. La reacción generalmente ocurre en presencia de una base como el hidróxido de sodio, seguido de la adición de ácido cítrico para formar la sal de citrato .
Métodos de Producción Industrial: La producción industrial de this compound implica una síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso incluye la purificación del producto final a través de recristalización u otros métodos adecuados para garantizar una alta pureza y calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El citrato de feniltoloxamina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo aromático o en el grupo amina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos o agentes alquilantes en condiciones controladas.
Principales Productos Formados:
Oxidación: Quinonas y compuestos relacionados.
Reducción: Derivados de amina.
Sustitución: Derivados halogenados o alquilados.
Comparación Con Compuestos Similares
Diphenhydramine: Another first-generation H1 antihistamine with similar sedative and antitussive properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Brompheniramine: Similar to chlorpheniramine, used for allergy relief
Uniqueness: Phenyltoloxamine citrate is unique in its ability to potentiate the effects of other analgesics and antitussives, making it particularly useful in combination therapies. Its moderate drying action also makes it effective in treating semi-productive coughs .
Propiedades
IUPAC Name |
2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYHCCDMBJTROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047790 | |
| Record name | Phenyltoloxamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176-08-5 | |
| Record name | Phenyltoloxamine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltoloxamine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyltoloxamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltoloxamine dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTOLOXAMINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UE48MJH8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)











